molecular formula C16H14N4O B11226944 7-(1-Benzofuran-2-yl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(1-Benzofuran-2-yl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11226944
M. Wt: 278.31 g/mol
InChI Key: AAUSPWSQWVTSSM-UHFFFAOYSA-N
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Description

7-(1-BENZOFURAN-2-YL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that contains a benzofuran moiety fused with a triazolopyrimidine ring system. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-BENZOFURAN-2-YL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.

    Formation of Triazolopyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.

    Coupling Reactions: The benzofuran and triazolopyrimidine moieties are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions could potentially modify the triazolopyrimidine ring.

    Substitution: Substitution reactions, especially electrophilic or nucleophilic, could occur at various positions on the compound.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied for its potential as a catalyst in organic reactions.

    Material Science: It may be explored for its properties in the development of new materials.

Biology

    Enzyme Inhibition: The compound could be investigated for its ability to inhibit specific enzymes.

    Receptor Binding: Studies might focus on its interaction with biological receptors.

Medicine

    Drug Development: The compound could be a candidate for developing new pharmaceuticals, particularly for its potential anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

    Agriculture: It might be explored for use in agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing its normal function.

    Receptor Interaction: It could interact with cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(1-BENZOFURAN-2-YL)-2-(METHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
  • 7-(1-BENZOFURAN-2-YL)-2-(ETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Uniqueness

The unique structural features of 7-(1-BENZOFURAN-2-YL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE, such as the specific substituents on the triazolopyrimidine ring, may confer distinct biological activities or chemical properties compared to its analogs.

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

7-(1-benzofuran-2-yl)-2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H14N4O/c1-10(2)15-18-16-17-8-7-12(20(16)19-15)14-9-11-5-3-4-6-13(11)21-14/h3-10H,1-2H3

InChI Key

AAUSPWSQWVTSSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C(=CC=NC2=N1)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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